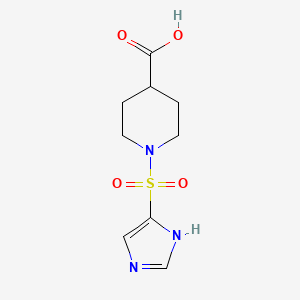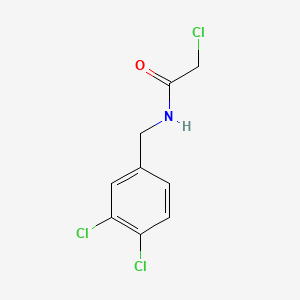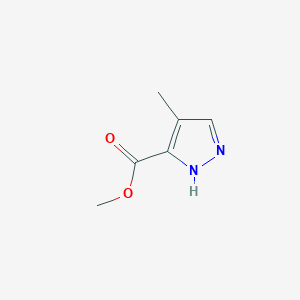
2-(3,4-Dimethoxyphenyl)pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-Dimethoxyphenyl)pyrrolidine has been explored in various contexts. For instance, the synthesis of novel polyimides derived from a pyridine-containing aromatic dianhydride monomer was achieved through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration . Another study reported the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, which involved a low-temperature aryl bromide-to-alcohol conversion . Additionally, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were prepared, showing significant selectivity for dopamine D3 receptors . The synthesis of 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents was also reported, with structures confirmed by various spectroscopic methods .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using various spectroscopic techniques. For example, the structure of a novel chloride salt of a pyridinium compound was determined using single-crystal X-ray diffraction . Similarly, the molecular structure of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines was confirmed by single-crystal X-ray diffraction, revealing intermolecular interactions and supramolecular structures . The molecular structure, spectroscopic properties, and multiple interactions of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate were studied using DFT and AIM theories .
Chemical Reactions Analysis
The reactivity of related compounds has been investigated in various studies. For instance, the reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols towards peroxyl radicals was examined, revealing their potential as antioxidants . The electrochemical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were studied using cyclic voltammetry, showing different oxidation and reduction peaks . The reactivity descriptors of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate were analyzed to determine reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in several studies. The novel polyimides mentioned earlier exhibited good solubility, thermal stability, and mechanical properties . The photophysical properties of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were investigated, showing strong bands attributed to intramolecular charge transfer transitions . The spectroscopic and structural properties of a pyrrolidine-2,4-dione derivative were elucidated, and its electrostatic potentials and frontier molecular orbitals were investigated to reveal physicochemical properties .
Aplicaciones Científicas De Investigación
Crystal Structure and Analgesic Activity
- Crystal and Molecular Structures : The compound 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine has been analyzed for its crystal structure through X-ray analysis. It was found to crystallize in an orthorhombic space group and has demonstrated analgesic activity (Ç. Tarimci et al., 2003).
Synthesis Techniques
- Oxidative Decarboxylation-Friedel—Crafts Reaction : A method involving the oxidative decarboxylation-Friedel—Crafts reaction of acyclic α-Amino Acid Derivatives has been utilized in synthesizing related compounds. This method contributes to the broader understanding of the compound's synthesis (R. Fan, Weixun Li, Bing Wang, 2009).
Anticancer Applications
- Anticancer Agent Synthesis : The synthesis of 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, supported with various pharmacophores including the 3,4-dimethoxyphenyl moiety, has been explored. These compounds displayed moderate antitumor potential against certain tumor cell lines (Sherif A F Rostom et al., 2011).
- Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds : Derivatives containing the 3,4-dimethoxyphenyl moiety have been synthesized and characterized for their biological activity, highlighting potential applications in cancer treatment (Farid M Sroor, 2019).
Anti-Alzheimer's Agents
- Potential Anti-Alzheimer's Agents : N-benzylated derivatives related to 2-(3,4-Dimethoxyphenyl)pyrrolidine were synthesized and evaluated for their anti-Alzheimer's activity. These compounds showed promise as potential treatments for Alzheimer's disease (M. Gupta et al., 2020).
Safety And Hazards
The safety information for 2-(3,4-Dimethoxyphenyl)pyrrolidine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8,10,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPNOFVFBQDGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393183 | |
| Record name | 2-(3,4-dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)pyrrolidine | |
CAS RN |
367281-00-3 | |
| Record name | 2-(3,4-Dimethoxyphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367281-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)











![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)